molecular formula C9H17N3O4 B1266284 (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid CAS No. 20274-89-9

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid

Cat. No. B1266284
CAS RN: 20274-89-9
M. Wt: 231.25 g/mol
InChI Key: OLPPXYMMIARYAL-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of complex amino acids and their derivatives, including compounds similar to (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, often involves multistep reactions that may include protection-deprotection strategies, selective activation, and coupling of precursors. Recent advances in asymmetric synthesis techniques have provided methods to obtain amino acids with specific chiral configurations, critical for compounds like (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives is characterized by their chiral centers, which influence their biological activity and interaction with biological molecules. Techniques such as X-ray crystallography and NMR spectroscopy have been pivotal in determining the configuration and conformation of these molecules, providing insights into their stereochemistry and functional group orientation (Prasad, Balaram, & Benedetti, 1984).

Chemical Reactions and Properties

The chemical properties of amino acid derivatives like (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid are influenced by their functional groups, leading to reactions such as decarboxylation, transamination, and participation in peptide bond formation. These reactions are fundamental for the biological roles of amino acids in protein synthesis and metabolism (Ranney & Oppermann, 1979).

Physical Properties Analysis

The physical properties of amino acid derivatives, including solubility, melting point, and optical activity, are crucial for their application in pharmaceutical formulations. These properties are determined by the molecular structure and the presence of functional groups, influencing their behavior in different environments (Shih, Van, & Shen, 2004).

Chemical Properties Analysis

Chemical properties such as acidity/basicity, reactivity towards specific reagents, and stability under various conditions are essential for understanding the reactivity and potential applications of amino acid derivatives. Studies on related compounds provide insights into the mechanisms of action and interaction with other molecules within biological systems (Kennedy, 2001).

Scientific Research Applications

Ketamine Pharmacokinetics and Pharmacodynamics

Ketamine, a compound with structural similarities to amino acid derivatives, showcases the importance of studying such compounds' pharmacokinetics and pharmacodynamics. Research on ketamine reveals its anesthetic and analgesic properties, which are attributed to its action as an N-methyl-D-aspartate (NMDA) receptor antagonist. This highlights the potential of amino acid derivatives in anesthesia and pain therapy, providing insights into their mechanisms of action and therapeutic applications (Peltoniemi et al., 2016).

Antituberculosis Activity of Organotin Complexes

The antituberculosis activity of organotin complexes, including those derived from carboxylic acids and amino acids, illustrates the potential for designing compounds with specific biological activities. This research underscores the importance of chemical structure and ligand environment in determining the biological efficacy and toxicity of such compounds, suggesting areas for further exploration in the development of antimicrobial agents (Iqbal et al., 2015).

Advanced Oxidation Processes for Drug Degradation

Studies on the degradation of pharmaceuticals, such as acetaminophen, through advanced oxidation processes (AOPs) highlight the significance of understanding the chemical behavior of compounds in environmental contexts. This research emphasizes the role of amino acid derivatives in environmental chemistry and pollution control, focusing on degradation pathways, by-products, and biotoxicity (Qutob et al., 2022).

Metabolism of Aspartyl Moiety of Aspartame

The metabolism of aspartame into aspartic acid and its incorporation into body constituents provides a model for studying the metabolic pathways of amino acid derivatives. This research can offer insights into how similar compounds might be metabolized in the body, contributing to nutritional science and metabolic engineering (Ranney & Oppermann, 1979).

Biomedical Applications of Poly(amino acid)s

The synthesis and biomedical applications of poly(amino acid)s, such as poly-glutamic acid and poly-lysine, illustrate the potential of amino acid derivatives in drug delivery systems, biological adhesives, and other therapeutic areas. These studies highlight the versatility and biocompatibility of amino acid-based polymers in medical and pharmaceutical applications (Shih et al., 2004).

Safety And Hazards

The safety data sheet for this compound is available , but it does not provide specific details about its safety and hazards.

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPPXYMMIARYAL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174120
Record name Glycyl-glycyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid

CAS RN

20274-89-9
Record name Glycyl-glycyl-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020274899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-glycyl-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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